molecular formula C18H14N2O2S2 B2523371 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421505-72-7

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2523371
CAS No.: 1421505-72-7
M. Wt: 354.44
InChI Key: ODCJQNHCEGCBHG-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating furan, thiophene, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using furan-3-ylmethyl and thiophen-2-ylmethyl halides.

    Final coupling: The final step involves coupling the substituted benzo[d]thiazole with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzo[d]thiazole moiety is significant, as it has been linked to various biological activities, including cytotoxic effects against cancer cell lines.

  • Mechanism of Action : The compound's activity is often attributed to its ability to induce apoptosis in cancer cells. For instance, compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma cells (A549) with IC50 values indicating substantial potency .
  • Case Studies :
    • In a study involving thiazole derivatives, a related compound exhibited an IC50 of 23.30 ± 0.35 µM against A549 cells, demonstrating the potential efficacy of thiazole-containing compounds in cancer therapy .
    • Another investigation reported that thiazole-pyridine hybrids had better anti-breast cancer efficacy compared to standard drugs, suggesting that structural modifications can enhance anticancer activity .

Antiviral Activity

The compound's antiviral properties are also noteworthy. Thiazole derivatives have been explored for their ability to inhibit viral replication.

  • Mechanism of Action : The compound may interfere with viral entry or replication processes, providing a dual mechanism against various viruses.
  • Case Studies :
    • Research on N-Heterocycles indicated that certain thiazole derivatives could inhibit viral replication effectively, with some showing EC50 values as low as 30.57 µM against Tobacco Mosaic Virus (TMV) .

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated, particularly against resistant bacterial strains.

  • Mechanism of Action : The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways.
  • Case Studies :
    • A study on thiazole derivatives revealed significant antimicrobial activity against Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
    • Another research highlighted that thiazole analogues reduced the burden of Methicillin-resistant Staphylococcus aureus (MRSA) in vivo by over 90%, indicating strong potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTest Organism/Cell LineIC50/MIC Values
AnticancerN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)...A549 (lung cancer)23.30 ± 0.35 µM
AntiviralThiazole derivativeTobacco Mosaic Virus (TMV)EC50 = 30.57 ± 3.11 µM
AntimicrobialThiazole analogueStaphylococcus aureusMIC = 3.125 µg/mL
MRSAReduction >90%

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]oxazole-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic moieties with the benzo[d]thiazole core provides a distinct structural framework that can be exploited for various applications.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 1421505-72-7
Molecular Formula C18_{18}H14_{14}N2_{2}O2_{2}S2_{2}
Molecular Weight 354.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates containing furan and thiophene moieties. The synthetic pathway often utilizes various coupling reactions to achieve the final product, which can be characterized using techniques such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with IC50_{50} values often lower than standard chemotherapeutics like doxorubicin .

A comparative study highlighted that compounds with a thiazole ring demonstrated enhanced antiproliferative activity, particularly when combined with electron-donating groups on adjacent aromatic systems. The presence of substituents such as methyl or halogens on the phenyl ring was crucial for enhancing cytotoxicity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that related benzothiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds within this class have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole and benzothiazole derivatives indicates that:

  • Substituent Positioning : The positioning of electron-withdrawing or electron-donating groups significantly influences biological activity.
  • Ring Structure : The presence of a thiazole or benzothiazole ring is essential for maintaining activity against cancer cells and microbes.
  • Hydrophobic Interactions : Compounds that engage in hydrophobic interactions with target proteins tend to exhibit higher potency .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of a series of thiazole derivatives including this compound against various cancer cell lines (e.g., HT-29, Jurkat). The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than those of reference drugs, suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, revealing effective action against E. coli and A. niger. The study concluded that the incorporation of specific functional groups enhanced the overall antimicrobial efficacy .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-8-22-12-13)11-14-4-3-9-23-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJQNHCEGCBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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